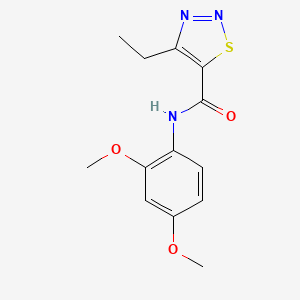

N-(2,4-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is the bacterial RNA polymerase (RNAP) . RNAP is an enzyme that is involved in the synthesis of RNAs in bacteria, making it an attractive drug target .

Mode of Action

This compound interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting RNA synthesis in bacteria .

Biochemical Pathways

The inhibition of RNAP affects the RNA synthesis pathway in bacteria . This disruption leads to a decrease in the production of essential proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

Similar compounds have been shown to have potent antibacterial activity against clinical isolates of mrsa, vrsa, rrsa, and mprsp with mic values in the range of 0125–2 μg/mL . This suggests that the compound may have good bioavailability and efficacy.

Result of Action

The result of the compound’s action is a significant reduction in bacterial growth, particularly in Gram-positive bacteria . This is due to the disruption of RNA synthesis, which prevents the bacteria from producing essential proteins .

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its antibacterial properties. This article explores its mechanisms of action, pharmacological profile, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C13H15N3O3S and a molecular weight of 293.34 g/mol. Its structure features a thiadiazole ring, which is known for conferring various biological activities.

The primary target of this compound is bacterial RNA polymerase (RNAP) . The compound interacts specifically with the switch region of RNAP, inhibiting RNA synthesis in bacteria. This mechanism is crucial for its antibacterial efficacy, especially against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Antibacterial Activity

This compound has demonstrated potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 2 μg/mL against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) . The compound's effectiveness against these resistant strains highlights its potential as a therapeutic agent in treating bacterial infections.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiadiazole ring can enhance antibacterial properties. For instance, derivatives with halogen substitutions on the phenyl ring have shown increased activity against Gram-positive bacteria . A summary of some key findings is presented in Table 1.

| Compound Derivative | MIC (μg/mL) | Bacterial Strain | Activity Type |

|---|---|---|---|

| This compound | 0.125 - 2 | MRSA | Antibacterial |

| 4-amino derivatives | 32.6 | E. coli | Antibacterial |

| Halogenated variants | 32 - 42 | Candida albicans | Antifungal |

Pharmacokinetics

The pharmacokinetic profile of similar thiadiazole derivatives suggests favorable absorption and distribution characteristics. These compounds often exhibit low toxicity profiles while maintaining high efficacy against target pathogens .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

- Antimicrobial Screening : A study reported that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with nitro or halogen substitutions showed enhanced potency compared to standard antibiotics .

- Cytotoxicity Studies : In vitro assays demonstrated that some thiadiazole compounds possess cytostatic properties against cancer cell lines, indicating potential dual-use as both antimicrobial and anticancer agents .

- Comparative Analysis : Research comparing the efficacy of this compound with established antibiotics revealed that it could serve as a viable alternative in cases where traditional treatments fail due to resistance .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(2,4-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide have been evaluated for their efficacy against various cancer cell lines. Studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against cancer cells by inducing apoptosis and inhibiting cell proliferation .

2. Antimicrobial Properties

Thiadiazole derivatives have also been reported to possess antimicrobial activity. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the thiadiazole ring can significantly influence biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| 2-Methoxy group | Enhances anticancer activity |

| Ethyl group | Increases lipophilicity and bioavailability |

| Halogen substitutions | Can improve antimicrobial potency |

These insights help guide further modifications to enhance the compound's therapeutic potential.

Case Studies

Case Study 1: Anticancer Activity

In a study conducted by Mohamed and Ramadan (2020), a series of thiadiazole derivatives were synthesized and tested for anticancer activity against colon carcinoma HCT-15 cells. Among them, this compound exhibited promising results with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiadiazole derivatives revealed that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be comparable to those of established antibiotics .

Analyse Chemischer Reaktionen

Synthetic Routes

The compound is synthesized via a two-step protocol involving carboxylic acid activation followed by amide coupling (Figure 1) .

Step 2: Amide Bond Formation

-

Coupling Agent : SOCl₂ converts the carboxylic acid to its acyl chloride, which reacts with 2,4-dimethoxyaniline under basic conditions (e.g., Et₃N) .

-

Conditions : Microwave irradiation (80°C, 20 min) enhances reaction efficiency .

Table 1: Reaction Optimization for Amide Coupling

| Method | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Conventional | CH₂Cl₂ | 25°C | Et₃N | 65–75 |

| Microwave-Assisted | CH₂Cl₂ | 80°C | Et₃N | 85–98 |

| Ultrasonic | Acetonitrile | 50°C | – | 73–89 |

Functionalization Reactions

The thiadiazole core and carboxamide group enable further derivatization (Figure 2) :

Electrophilic Substitution

-

Site Selectivity : The C-3 position of the thiadiazole ring is preferentially functionalized due to electron-withdrawing effects of the carboxamide group .

-

Example : Halogenation (Cl₂, Br₂) in chloroform yields 3-halo derivatives .

Nucleophilic Acyl Substitution

-

Carboxamide Reactivity : The amide nitrogen reacts with isocyanates or isothiocyanates to form urea or thiourea derivatives (e.g., 34a–r in ).

-

Conditions : Microwave irradiation (80°C, 20 min) in CH₂Cl₂ .

Spectroscopic Characterization

-

¹H NMR : The 2,4-dimethoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm (doublets) and methoxy signals at δ 3.8–3.9 ppm .

-

¹³C NMR : The thiadiazole carbonyl appears at δ 165–170 ppm .

-

HRMS : Molecular ion peak at m/z 349.08 [M+H]⁺ (calculated for C₁₄H₁₇N₃O₃S) .

Stability and Degradation

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-ethylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-4-9-12(20-16-15-9)13(17)14-10-6-5-8(18-2)7-11(10)19-3/h5-7H,4H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVYRGFRZKTXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.